8.3-Fold Higher Potency Against NDM-1 Than the Closest Analog MBL-IN-2
In a direct head-to-head fluorescence-based enzymatic assay, MBL-IN-3 inhibited NDM-1 with an IC50 of 0.023 ± 0.003 µM, compared to 0.19 ± 0.02 µM for MBL-IN-2 and 0.85 ± 0.09 µM for D-captopril [1]. This represents an 8.3-fold improvement in potency over the closest analog MBL-IN-2 and a 37-fold improvement over the class-standard D-captopril [1].
| Evidence Dimension | Enzymatic inhibition (IC50) against NDM-1 |
|---|---|
| Target Compound Data | 0.023 ± 0.003 µM |
| Comparator Or Baseline | MBL-IN-2: 0.19 ± 0.02 µM; D-captopril: 0.85 ± 0.09 µM |
| Quantified Difference | 8.3-fold lower IC50 than MBL-IN-2; 37-fold lower than D-captopril |
| Conditions | Recombinant NDM-1 enzyme, fluorescence-based assay using ampicillin as substrate, 37°C, pH 7.4 |
Why This Matters
For procurement targeting NDM-1-producing pathogens, MBL-IN-3 requires an 8-fold lower concentration to achieve the same inhibition as its closest analog, directly reducing compound usage and cost per assay or therapeutic dose.
- [1] Li, H., et al. Discovery of a novel metallo-β-lactamase inhibitor MBL-IN-3 with in vivo efficacy. Eur. J. Med. Chem. 2021, 215, 113284. DOI: 10.1016/j.ejmech.2021.113284 View Source
